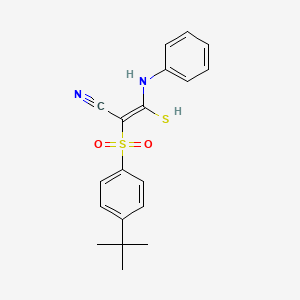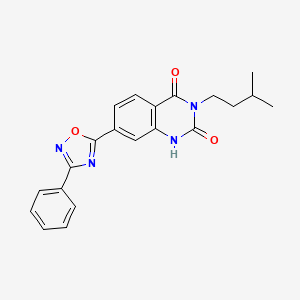
3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has been used in scientific research to investigate its potential as a therapeutic agent. This compound is also known as IQD or IQD-1 and belongs to the quinazoline family of compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has led to the synthesis and characterization of novel bioactive compounds containing the 1,2,4-oxadiazole ring, highlighting the biological activity of natural products with this structure. The process involves creating analogs starting from specific anilines, which are then tested for antitumor activity toward a panel of cell lines, demonstrating potential in cancer therapy applications (Maftei et al., 2013).
Antimicrobial Activity
A study on the synthesis of certain 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives revealed their antibacterial and antifungal activities. These compounds, synthesized through reactions of corresponding 2-methylquinazolinone and 4-substituted benzaldehydes, showed a marginal increase in biological activity, exhibiting better antibacterial than antifungal activities (Gupta et al., 2008).
Herbicidal Activity
Research into novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors has led to the creation of triketone-containing quinazoline-2,4-dione derivatives, which showed promising herbicidal activity against broadleaf and monocotyledonous weeds. This work indicates the potential for developing new herbicides with excellent crop selectivity (Wang et al., 2014).
Drug Development
The synthesis of novel hybrid quinazolin-2,4-dione analogs bearing various heterocyclic moieties has been explored for potential inhibitors against malaria. In silico molecular docking studies to analyze the binding modes of these compounds against Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) suggest their potential as antimalarial agents, highlighting the versatility of quinazoline-2,4-diones in drug development (Abdelmonsef et al., 2020).
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13(2)10-11-25-20(26)16-9-8-15(12-17(16)22-21(25)27)19-23-18(24-28-19)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWRTBTCJAYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

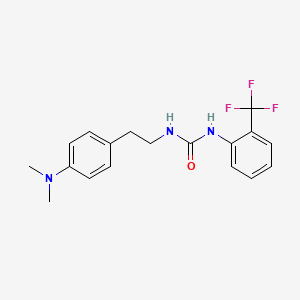
![(Z)-methyl 3-methyl-2-((phenylsulfonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2400253.png)
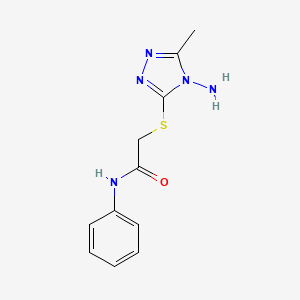
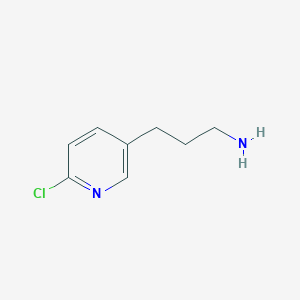
![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)
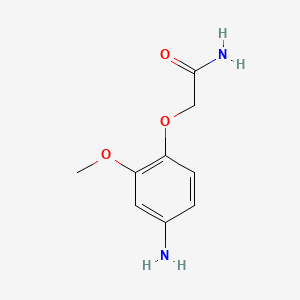
![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)
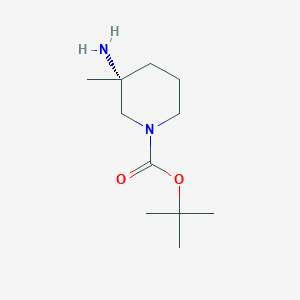
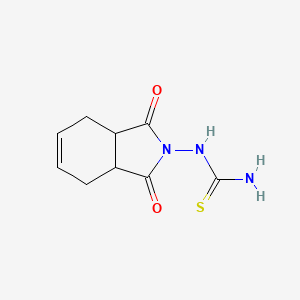
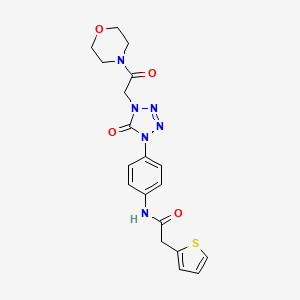
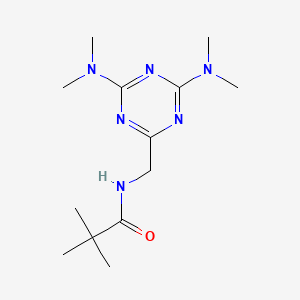
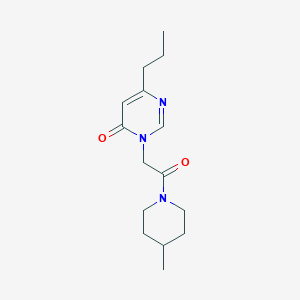
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)
